molecular formula C8H5BrO2S B1615727 2-Bromobenzothiophene sulfone CAS No. 5350-05-0

2-Bromobenzothiophene sulfone

Cat. No.: B1615727
CAS No.: 5350-05-0
M. Wt: 245.09 g/mol
InChI Key: GSNSVTOQAJSJSG-UHFFFAOYSA-N
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Description

2-Bromobenzothiophene sulfone is a synthetic compound with the molecular formula C8H5BrO2S and a molecular weight of 245.093 g/mol . It is characterized by the presence of a bromine atom attached to the benzothiophene ring, which is further oxidized to form a sulfone group. This compound has various applications in different fields of research and industry.

Mechanism of Action

Preparation Methods

The synthesis of 2-Bromobenzothiophene sulfone typically involves the bromination of benzothiophene followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The oxidation can be achieved using hydrogen peroxide (H2O2) in the presence of a catalyst such as tantalum carbide or niobium carbide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

2-Bromobenzothiophene sulfone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for coupling reactions, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromobenzothiophene sulfone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Bromobenzothiophene sulfone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromine atom and the sulfone group, which imparts specific reactivity and makes it valuable for various applications.

Properties

IUPAC Name

2-bromo-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S/c9-8-5-6-3-1-2-4-7(6)12(8,10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNSVTOQAJSJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201712
Record name 2-Bromobenzothiophene sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5350-05-0
Record name 2-Bromobenzothiophene sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3901
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobenzothiophene sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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